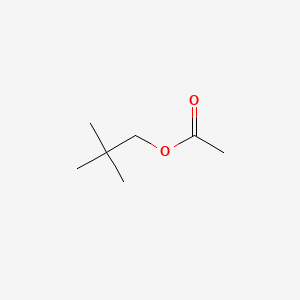

Neopentyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

926-41-0 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2,2-dimethylpropyl acetate |

InChI |

InChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 |

InChI Key |

QLNYTCSELYEEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Neopentyl Acetate

Direct Esterification Routes and Process Optimization

Direct esterification, specifically the Fischer esterification method, represents the most fundamental approach to synthesizing neopentyl acetate (B1210297). This process involves the reaction of neopentyl alcohol (2,2-dimethyl-1-propanol) with acetic acid in the presence of an acid catalyst. The reaction is reversible, necessitating strategies to drive the equilibrium toward the product side.

Acid-Catalyzed Esterification Kinetics and Equilibrium

The kinetics of esterification are critical for optimizing industrial production. Studies on the esterification of neopentyl glycol (a structurally related diol) with acetic acid provide valuable insights into the reaction dynamics. In a self-catalyzed system with a significant molar excess of acetic acid, the reaction proceeds toward high yields of the corresponding ester. finechem-mirea.ru The process is typically conducted at temperatures between 100–110℃, with yields of the diacetate reaching 95% over 20–22 hours. finechem-mirea.ru

The reaction mechanism for acid-catalyzed esterification is generally accepted as the AAC2 mechanism. umich.edu This involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. A key challenge in the synthesis of neopentyl esters is the steric hindrance presented by the neopentyl group, which can slow the reaction rate compared to less hindered primary alcohols. iastate.edu

Kinetic models are often developed to describe the reaction progress. For many esterification reactions, a second-order kinetic model (first-order with respect to each reactant) provides a good fit for the experimental data. redalyc.org The activation energy for the esterification of acetic acid can vary depending on the alcohol and catalyst used. redalyc.org

Table 1: Kinetic Parameters for Neopentyl Glycol Diacetate Synthesis Note: Data from a study on neopentyl glycol, a related compound, illustrates typical conditions.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reactants | Neopentyl Glycol, Acetic Acid | 8-fold molar excess of acid | finechem-mirea.ru |

| Catalyst | Self-catalyzed (by Acetic Acid) | - | finechem-mirea.ru |

| Optimal Temperature | 100–110℃ | - | finechem-mirea.ru |

| Reaction Time | 20–22 hours | To achieve 95% yield | finechem-mirea.ru |

| Final Yield | 95% | - | finechem-mirea.ru |

Dehydrating Agent Effects in Ester Synthesis

Given the reversible nature of esterification, the continuous removal of water is a crucial process optimization strategy that shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. thermofisher.com One common industrial method is azeotropic distillation, where a solvent such as benzene (B151609) or m-xylene (B151644) is used to form an azeotrope with water, facilitating its removal from the reaction mixture. finechem-mirea.ru

Chemical dehydrating agents can also be employed. Common agents used in organic synthesis include concentrated sulfuric acid (which often doubles as the catalyst), phosphorus pentoxide, and molecular sieves. sciencemadness.org The use of a dehydrating agent is particularly important for driving the reaction to completion and maximizing the yield of neopentyl acetate. rsc.org For instance, in the synthesis of other esters, combining molecular sieves with chemical dehydrating agents has been shown to significantly increase methanol (B129727) conversion and product selectivity under mild conditions. rsc.org A combination of acetic anhydride (B1165640) with acetic acid has also been reported as an efficient dehydrating system for other reactions, suggesting its potential applicability. sci-hub.se

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This can be used to synthesize this compound by reacting a different acetate ester (e.g., methyl acetate or ethyl acetate) with neopentyl alcohol. Conversely, this compound itself can undergo transesterification with other alcohols. The reaction requires a catalyst, which can be either chemical or enzymatic.

Enzymatic Transesterification Catalysis

Enzymatic catalysis offers a green and highly selective route for ester synthesis under mild conditions. Lipases are commonly used enzymes for transesterification reactions. researchgate.netscirp.org A notable example involves the use of acyltransferase from Mycobacterium smegmatis (MsAcT) for the transesterification of neopentyl glycol with ethyl acetate. researchgate.net This system, when immobilized in a microreactor, achieved rapid and quantitative conversion to the monoester in less than a minute in a biphasic system. researchgate.netresearchgate.net

Another effective biocatalyst is an immobilized lipase (B570770) from Candida antarctica (often marketed as Novozym 435). researchgate.net In the solvent-free synthesis of neryl acetate, Novozym 435 demonstrated high conversion rates, which is attributed to its ability to overcome steric hindrance. researchgate.net This characteristic makes it a promising candidate for reactions involving the sterically bulky neopentyl group.

Table 2: Enzymatic Transesterification of Neopentyl Glycol

| Enzyme | Substrates | System | Key Finding | Source |

|---|---|---|---|---|

| Acyltransferase (MsAcT) | Neopentyl Glycol, Ethyl Acetate | Biphasic (buffer/ethyl acetate) | Quantitative conversion to monoester in < 1 min | researchgate.net |

| Lipase from Candida rugosa | Palm fatty acid distillate (PFAD), Neopentyl Glycol | Stoichiometric ratio, 45°C | ~87% esterification of OH groups in 10 h | researchgate.net |

| Novozym 435 | Heptanoic Acid, Neopentyl Glycol | 80°C with 20% excess alcohol | 99% conversion | researchgate.net |

Chemical Catalytic Systems for Transesterification

A variety of chemical catalysts are effective for transesterification, including acids, bases, and metal salts. google.com Zinc acetate has been successfully used as a transesterification catalyst in the glycolysis of poly(ethylene terephthalate) (PET) with neopentyl glycol at temperatures of 200–220 °C. capes.gov.br Other common metal-based catalysts include octoates or naphthenates of lead, zinc, calcium, barium, and iron. google.com

Organotin compounds, such as dibutyltin (B87310) dichloride and various tetraalkyldistannoxanes, are also effective. google.com In some systems, a combination of a non-acidic nucleophile and an epoxide can form an in-situ catalyst for transesterification, which is particularly useful in coating applications. google.com

Acylation Reactions of Neopentyl Alcohol

Acylation of neopentyl alcohol with a more reactive acylating agent than acetic acid, such as acetic anhydride or acetyl chloride, provides an alternative and often more efficient route to this compound. These reactions are typically faster and not reversible, as the byproduct formed (acetic acid or HCl, respectively) does not participate in a back reaction.

When using acetyl chloride, a base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. Acid catalysts can also be employed. A study on the acetylation of alcohols found that a 0.15 M solution of perchloric acid in ethyl acetate containing acetic anhydride could quantitatively acetylate neopentyl alcohol within five minutes. iastate.edu p-Toluenesulfonic acid was also found to be a highly effective catalyst. iastate.edu Thallium(III) chloride has also been reported as a mild and efficient catalyst for the acylation of alcohols, including neopentyl alcohol. thieme-connect.de

Table 3: Comparison of Synthetic Methods for Neopentyl Glycol Diacetate Note: Data from a study on neopentyl glycol diacetate illustrates the relative effectiveness of different acylation and esterification methods.

| Method | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Acetic Acid Esterification | 100–150 | H₂SO₄ | 85–92 | |

| Acetic Anhydride Acylation | 60–80 | None/Pyridine | 90–95 | |

| Acetyl Chloride Acylation | 25–50 | Et₃N (Triethylamine) | 80–85 | |

| Perchloric Acid Catalyzed Acetylation* | Room Temp | Perchloric Acid | Quantitative | iastate.edu |

*Method used for neopentyl alcohol, not neopentyl glycol.

Reagent and Solvent Selection for Selective Acylation

The synthesis of this compound is most commonly achieved through the esterification of neopentyl alcohol with an appropriate acylating agent. The selection of reagents and solvents is critical for achieving high yield and selectivity, primarily by activating the carbonyl group of the acylating agent or the hydroxyl group of the alcohol.

Common acylating agents for this transformation include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and less corrosive nature compared to acetyl chloride. However, its reactivity is lower, often necessitating the use of a catalyst to achieve reasonable reaction rates. jst.go.jp Acetyl chloride is more reactive but generates hydrogen chloride (HCl) as a byproduct, which may require scavenging by a base.

Catalysts play a pivotal role in these acylations. 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation reactions, particularly when using acetic anhydride. jst.go.jp The catalytic cycle involves the formation of a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol. jst.go.jp The choice of solvent can also influence the reaction; non-polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are frequently used. jst.go.jp In some cases, a base such as pyridine or triethylamine is used both as a catalyst and an acid scavenger.

The table below summarizes common reagent systems for the acylation of alcohols, which are applicable to the synthesis of this compound.

Table 1: Reagent Systems for the Selective Acylation of Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Acetic Anhydride | 4-dimethylaminopyridine (DMAP) | Dichloromethane (DCM), THF | High catalytic efficiency; forms a highly reactive acylpyridinium intermediate. jst.go.jp |

| Acetic Anhydride | Pyridine | None or Aprotic Solvent | Pyridine acts as both catalyst and acid scavenger. |

| Acetyl Chloride | Triethylamine (Et₃N) or Pyridine | Aprotic Solvent (e.g., Ether, DCM) | Highly reactive acylating agent; base is required to neutralize HCl byproduct. jst.go.jp |

Stereochemical Outcomes in Acylation Reactions

Neopentyl alcohol (2,2-dimethyl-1-propanol) is an achiral molecule as it lacks a stereocenter. Consequently, its direct acylation to form this compound does not result in the formation of enantiomers or diastereomers, and the product is also achiral.

However, the stereochemistry of reactions at the neopentyl carbon is a topic of significant mechanistic interest due to its high steric hindrance. Investigations into nucleophilic substitution reactions at the neopentyl position have provided insights into reaction mechanisms. For instance, the reaction of neopentyl alcohol with triphenylphosphine (B44618) and carbon tetrachloride, a variation of the Appel reaction, has been studied to determine its stereochemical course. Research by Weiss and Snyder demonstrated that such displacement reactions at the primary, sterically hindered neopentyl carbon proceed with a clean inversion of configuration. acs.org This outcome is characteristic of a bimolecular nucleophilic substitution (S_N2) mechanism, which is remarkable given the steric bulk that typically disfavors this pathway for neopentyl substrates. acs.org While the synthesis of this compound via acylation does not involve substitution at the carbon atom, studies on related displacement reactions are crucial for understanding the reactivity of the neopentyl framework.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.

Solvent-Free Reaction Systems

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. The acetylation of alcohols can be effectively carried out under solvent- and catalyst-free conditions. mdpi.com

In a typical solvent-free approach, neopentyl alcohol can be reacted directly with acetic anhydride. The application of moderate heat (e.g., 60 °C) is often sufficient to drive the reaction to completion, affording the desired this compound with high selectivity and conversion. mdpi.com The absence of a solvent simplifies the work-up procedure, as the excess reagent and acetic acid byproduct can often be removed by simple distillation. This method stands as a greener alternative to traditional, solvent-heavy procedures. mdpi.com Another strategy involves using one of the reactants in excess to serve as the reaction medium, as has been demonstrated in other esterification reactions. acs.org

Sustainable Catalytic Approaches

The use of sustainable catalysts is a cornerstone of green chemistry, focusing on catalysts that are efficient, reusable, and derived from benign sources.

Enzymatic Catalysis: Biocatalysts, particularly lipases, have emerged as powerful tools for ester synthesis under mild and environmentally friendly conditions. Immobilized lipases, such as Novozym® 435 (derived from Candida antarctica), are highly effective for the synthesis of neopentyl esters. researchgate.net These reactions can be performed in solvent-free systems, where the removal of the water byproduct (e.g., through evaporation in an open-air reactor) drives the equilibrium toward product formation. researchgate.net Enzymatic processes offer high selectivity, operate at moderate temperatures, and the catalyst can be easily recovered and reused, aligning perfectly with green chemistry principles. researchgate.net

Heterogeneous Catalysis: The use of solid, recoverable catalysts offers a significant advantage over homogeneous catalysts. Kieselguhr-G, a form of diatomaceous earth, has been reported as a green and reusable catalyst for the acylation of hydroxyl groups in a solvent-free medium. researchgate.net Such heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for multiple catalyst cycles without significant loss of activity. researchgate.net

Electrochemical Synthesis: Organic electrosynthesis represents a modern, green approach that uses electricity to drive chemical reactions, often avoiding the need for conventional reagents and reducing waste. While not yet specifically reported for this compound, the electrochemical synthesis of other esters and sulfonates has been demonstrated. nih.gov This method can operate at room temperature and may not require a supporting electrolyte if the reaction medium is sufficiently conductive, presenting a promising avenue for the sustainable production of esters. nih.gov

The following table summarizes various green synthetic strategies applicable to this compound production.

Table 2: Green Synthetic Approaches for Ester Synthesis

| Method | Catalyst/System | Conditions | Key Advantages |

|---|---|---|---|

| Solvent-Free Thermal Acylation | None | Acetic anhydride, ~60°C | No solvent or catalyst needed; simple work-up; high conversion and selectivity. mdpi.com |

| Enzymatic Catalysis | Immobilized Lipase (e.g., Novozym® 435) | Solvent-free, 60-80°C | High selectivity; mild conditions; reusable biocatalyst; environmentally benign. researchgate.net |

| Heterogeneous Catalysis | Kieselguhr-G | Solvent-free, Acylation | Reusable solid catalyst; simplified product purification; reduced waste. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Neopentyl Acetate Transformations

Hydrolysis Kinetics and Mechanistic Pathways

The hydrolysis of neopentyl acetate (B1210297), the cleavage of the ester bond to yield neopentyl alcohol and acetic acid, can be catalyzed by acids or bases, or can proceed under neutral or enzymatic conditions. Each pathway presents a unique mechanistic landscape.

Acid-catalyzed ester hydrolysis typically proceeds through two primary mechanisms: the bimolecular A-2 (or AAC2) pathway and the unimolecular A-1 (or AAL1) pathway. The operative mechanism is largely dictated by the structure of the ester, particularly the alkyl group.

The A-2 mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon in a rate-determining step to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. This pathway is common for esters of primary and secondary alcohols.

The A-1 mechanism , conversely, involves the formation of a carbocation intermediate. Following protonation of the ester oxygen, the alcohol moiety departs as a leaving group, forming a carbocation. This carbocation is then rapidly captured by water. This pathway is favored for esters with tertiary alkyl groups that can form stable carbocations.

For neopentyl acetate, the neopentyl group is primary, which would typically suggest an A-2 mechanism. However, the extreme steric hindrance at the α-carbon makes nucleophilic attack very slow. Concurrently, the formation of a primary neopentyl carbocation required for an A-1 mechanism is highly unfavorable. This often leads to very slow hydrolysis rates under typical acidic conditions. However, if conditions are forcing enough to promote carbocation formation, the neopentyl cation is prone to rearrangement (see Section 3.2.1).

| Compound | Temperature (°C) | Rate Coefficient (k x 10-6 s-1) | Energy of Activation (Ea, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |

|---|---|---|---|---|

| Neopentyl β-D-glucopyranoside | 60 | 2.41 | 36.2 | +22.9 |

| Neopentyl β-D-glucopyranoside | 70 | 10.6 | ||

| Neopentyl β-D-glucopyranoside | 80 | 39.9 |

Table 1: Kinetic data for the acid-catalyzed hydrolysis of Neopentyl β-D-glucopyranoside in 0.5 M Sulfuric Acid. uef.fi This data, from a related neopentyl-containing compound, illustrates the kinetic parameters associated with hydrolysis involving this sterically hindered group. uef.fi

Base-catalyzed hydrolysis of esters, also known as saponification, most commonly occurs via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.govgoogle.com This addition forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (neopentoxide in this case). The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, driving the reaction to completion. google.com This final, irreversible acid-base step makes base-catalyzed hydrolysis a more efficient process than its acid-catalyzed counterpart. su.edu.ly

Due to the steric hindrance of the neopentyl group, the rate of a BAC2 reaction on this compound is expected to be significantly slower than for less hindered primary acetates like ethyl acetate. The hydroxide ion must approach a sterically crowded reaction center.

Other base-catalyzed mechanisms like BAL1, BAL2, and BAC1 are generally rare for simple esters. epa.gov A study on the hydroxide-catalyzed hydrolysis of uridine (B1682114) 3´-neopentyl phosphate, a molecule containing a neopentyl group, reported a pseudo-first-order rate constant of 4.81 × 10-7 s-1 in 1 M NaOH at 25 °C. su.edu.ly While this is a different substrate, it provides an indication of the slow reaction rates associated with the nucleophilic displacement of a neopentyl-containing leaving group under basic conditions. su.edu.ly

Neutral hydrolysis , the reaction with water without acid or base catalysis, is generally extremely slow for esters at ambient temperatures. For this compound, the rate is expected to be negligible under most conditions. Studies on the related compound N-neopentyl sulfamate (B1201201) showed no evidence of a pH-neutral reaction, with specific acid catalysis dominating even in the alkaline region, suggesting the uncatalyzed pathway is kinetically insignificant. nih.gov

Enzymatic hydrolysis offers a highly efficient and specific alternative. Carboxylesterases (CEs) are a class of enzymes that catalyze the hydrolysis of carboxyl esters into their corresponding alcohol and carboxylic acid components. nih.gov Research on neopentyl glycol diacetate (NPGDA) indicates that it is rapidly metabolized in vivo, primarily through hydrolysis by carboxylesterases, to form neopentyl glycol and acetic acid. This suggests that this compound would also be a substrate for these enzymes. The active site of the enzyme provides a specific environment that can accommodate the substrate and facilitate nucleophilic attack, overcoming the steric hindrance that plagues non-enzymatic pathways. These enzymes typically employ a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate/glutamate) in their active site to perform hydrolysis via a covalent intermediate. nih.gov

Base-Catalyzed Hydrolysis (BAC2, AAC2) and Saponification.

Rearrangement Reactions Involving the Neopentyl Moiety

The neopentyl group is classic in organic chemistry for its propensity to undergo rearrangement reactions, particularly when a positive charge develops on the adjacent carbon.

The Wagner-Meerwein rearrangement is a Current time information in Durgapur, IN.-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center to form a more stable carbocation. The neopentyl system is a prime example of this phenomenon.

In reactions proceeding via an SN1 pathway, the departure of a leaving group from this compound would generate a primary carbocation. This primary carbocation is highly unstable and rapidly rearranges. A 1,2-methyl shift occurs, where one of the methyl groups from the quaternary carbon migrates with its electron pair to the adjacent positively charged carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation (the tert-amyl cation). This rearranged cation then reacts with a nucleophile to give the final product.

For example, the reaction of neopentyl bromide with aqueous ethyl alcohol under SN1 conditions does not yield neopentyl alcohol but rather tert-amyl alcohol and tert-amyl ethyl ether, the products of rearrangement. masterorganicchemistry.com This rearrangement is a key characteristic of the neopentyl skeleton's reactivity under conditions favoring carbocation formation. masterorganicchemistry.commsu.edu The driving force is the significant increase in stability when moving from a primary to a tertiary carbocation. msu.edu

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Relative Stability |

|---|---|---|---|

| Neopentyl cation (Primary) | 1,2-Methyl Shift (Wagner-Meerwein) | tert-Amyl cation (Tertiary) | Tertiary >> Primary |

Table 2: Wagner-Meerwein Rearrangement in the Neopentyl System.

Intramolecular migration of the acetate group is another potential transformation. Evidence for such rearrangements often comes from studies of more complex molecules where the molecular geometry favors such a shift.

In one study, the acid-catalyzed hydrolysis of steroidal 19-triphenylmethyloxy-3β-acetoxy compounds, which contain a neopentyl-like system, resulted in the migration of the acetate group from the 3β-position to the 19-position. researchgate.netcdnsciencepub.com The proposed mechanism involves the formation of a protonated acetate carbonyl, which is then attacked intramolecularly by the 19-hydroxyl group's oxygen. researchgate.netcdnsciencepub.com This forms a cyclic ortho ester intermediate, which upon hydrolysis, can lead to the migrated acetate product. researchgate.net This demonstrates that under acidic conditions, an intramolecular transesterification can occur if a suitable internal nucleophile is present.

More recent research has also explored radical-mediated 1,4-ester migration in acyclic systems containing neopentyl substituents. acs.org In these samarium(II) iodide-mediated reactions, a ketyl radical formed from an acyclic ester engages in a radical cyclization, ultimately leading to the migration of the ester group. acs.org While this is a radical pathway and not a general feature of this compound reactivity, it highlights the possibility of acetate group migration through various mechanistic manifolds.

Influence of Steric Hindrance on Rearrangement Propensity

The molecular structure of this compound, specifically the presence of a bulky tert-butyl group adjacent to the reaction center, profoundly influences its chemical behavior. This steric hindrance is a critical factor in the propensity of neopentyl systems to undergo rearrangement reactions. nstchemicals.commsu.edu When neopentyl compounds are subjected to conditions that favor carbocation formation, such as in SN1-type reactions, the initially formed primary carbocation is highly unstable. msu.edu This instability, coupled with the steric strain within the molecule, drives a rapid 1,2-methyl shift. msu.edu This rearrangement, a type of Wagner-Meerwein rearrangement, transforms the unstable primary neopentyl cation into a much more stable tertiary carbocation, the tert-amyl cation. msu.eduacs.org Consequently, reactions that proceed through a carbocation intermediate, which might be expected to yield neopentyl-substituted products, instead result predominantly in rearranged tert-amyl products. acs.orglookchem.com

The tendency for rearrangement is so pronounced that preparing neopentyl derivatives via reactions that involve carbocation intermediates is often impractical. vedantu.com For instance, the reaction of neopentyl alcohol with hydrohalic acids does not yield the expected neopentyl halide but instead produces the rearranged tert-amyl halide. lookchem.com This rearrangement is a direct consequence of the energetic favorability of the more stable tertiary carbocation over the sterically hindered and electronically unstable primary carbocation. msu.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound are significantly affected by its unique structure, which features a primary carbon atom bonded to a sterically demanding tert-butyl group. masterorganicchemistry.comlibretexts.org This structural motif places neopentyl systems at an interesting crossroads of reactivity, influencing the competition between SN1 and SN2 pathways. msu.eduyoutube.com The bulky nature of the neopentyl group introduces substantial steric hindrance, which is a key determinant of the reaction mechanism and rate. acs.orglibretexts.org

SN1 and SN2 Reaction Pathways at the Neopentyl Carbon

The neopentyl system is a classic example of how steric hindrance can dictate the course of a nucleophilic substitution reaction. msu.edumasterorganicchemistry.com Although this compound has a primary carbon center, which would typically favor an SN2 reaction, the bulky tert-butyl group adjacent to this carbon severely impedes the backside attack required for the SN2 mechanism. msu.edulibretexts.orgaceorganicchem.com This steric shielding makes the SN2 pathway exceptionally slow. masterorganicchemistry.comyoutube.com For instance, neopentyl bromide reacts approximately 100,000 to 3,000,000 times slower than simpler primary alkyl halides like propyl bromide or methyl bromide in SN2 reactions. masterorganicchemistry.comyoutube.com For practical purposes, neopentyl substrates are often considered inert towards the SN2 pathway. masterorganicchemistry.com

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance is the dominant factor controlling the rates and selectivity of nucleophilic substitution reactions of this compound. acs.orgmasterorganicchemistry.comspcmc.ac.in The extreme steric bulk of the tert-butyl group effectively blocks the backside approach of a nucleophile, drastically reducing the rate of SN2 reactions. msu.edulibretexts.orgspcmc.ac.in This effect is not limited to substitution at the alpha-carbon; even branching at the beta-carbon, as in the neopentyl group, is sufficient to dramatically hinder nucleophilic displacement. libretexts.org

The following table illustrates the relative reactivity of various alkyl halides in SN2 reactions, highlighting the profound impact of steric hindrance.

| Compound | Class | Relative Rate |

| Methyl Halide | Methyl | 30 |

| Ethyl Halide | Primary | 1 |

| Isopropyl Halide | Secondary | 0.03 |

| Neopentyl Halide | Primary | 0.00001 |

| tert-Butyl Halide | Tertiary | ~0 |

| Data sourced from a typical SN2 reaction comparison. spcmc.ac.in |

As the data shows, neopentyl halides, despite being primary, are significantly less reactive than even secondary halides in SN2 reactions due to steric effects. spcmc.ac.in This low reactivity makes the SN2 pathway non-competitive under most conditions. masterorganicchemistry.com

In contrast, under SN1 conditions, the rate is determined by the formation of the carbocation. msu.edu While the initial formation of the primary neopentyl cation is slow, the subsequent rearrangement to the tertiary cation is very fast. msu.edu This leads to products with a rearranged carbon skeleton. acs.org Thus, the selectivity of the reaction is skewed towards rearranged products rather than the direct substitution product.

Influence of Leaving Group and Nucleophile Characteristics

The nature of both the leaving group and the nucleophile plays a crucial role in the substitution reactions of neopentyl systems. A good leaving group is essential for both SN1 and SN2 reactions as it is involved in the rate-determining step of both pathways. libretexts.orgyale.edu For neopentyl substrates, studies have been conducted on various leaving groups, including halides (Cl, Br, I) and sulfonates (mesylate, tosylate, triflate). acs.org

Research on 1,1,1-tris(X-methyl)ethane derivatives, which share the neopentyl skeleton, revealed an interesting reactivity order. acs.org In reactions with sodium azide (B81097) in DMSO, iodide and bromide were found to be more reactive than tosylate and mesylate. acs.orgresearchgate.net As expected, triflate was the best leaving group, exhibiting a very high reaction rate. acs.orgresearchgate.net This suggests that for these sterically hindered systems, both electronic effects and the ability of the leaving group to be displaced are important. acs.org

The characteristics of the nucleophile are particularly critical in determining the reaction pathway. Strong, unhindered nucleophiles favor the SN2 mechanism. However, due to the extreme steric hindrance of the neopentyl group, even strong nucleophiles react very slowly. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, often the solvent itself (solvolysis), are more likely to favor an SN1-type mechanism, which proceeds through carbocation formation and subsequent rearrangement. msu.eduyoutube.com The use of a non-nucleophilic, bulky base can also promote elimination reactions over substitution. masterorganicchemistry.com

Elimination Reactions and Thermal Decomposition Pathways

While substitution reactions of this compound are heavily influenced by steric hindrance and rearrangement, elimination reactions and thermal decomposition offer alternative transformation pathways. These reactions typically require more forcing conditions, such as high temperatures. cdnsciencepub.comresearchgate.net

Pyrolysis of Neopentyl Esters to Alkenes

The pyrolysis of esters, including neopentyl esters like xanthates, is a known method for the synthesis of alkenes. cdnsciencepub.com This type of reaction, often referred to as a Chugaev-type elimination, generally proceeds through a concerted, six-membered cyclic transition state, which is a syn-elimination. cdnsciencepub.comorganic-chemistry.org However, the pyrolysis of neopentyl-type xanthates has been shown to be more complex, with competing pathways leading to both olefins and dithiolcarbonates. cdnsciencepub.com

In the gas-phase pyrolysis of neopentyl chloride, a mixture of alkenes, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene, is formed. researchgate.net This product distribution suggests that the reaction may proceed through a carbocation-like intermediate, consistent with the rearrangement of the neopentyl skeleton. researchgate.net The thermal decomposition of neopentyl chloroformate also yields a similar mixture of rearranged olefins, proposed to arise from a carbene intermediate formed via a five-membered cyclic transition state. researchgate.net

For esters like this compound, thermal decomposition at high temperatures (often above 400°C) can lead to the formation of a carboxylic acid and an alkene. aklectures.com This process requires the presence of a beta-hydrogen, which the neopentyl group lacks. Therefore, a direct E2-type elimination is not possible for neopentyl chloride with ethanolic KOH, and no reaction is typically observed under these conditions. vedantu.com However, under pyrolytic conditions, rearrangements can facilitate the formation of alkenes. researchgate.net The mechanism for the pyrolysis of this compound itself would likely involve complex, high-energy pathways, potentially with radical intermediates or rearrangements preceding elimination to form more stable alkenes. researchgate.netaskiitians.com

Mechanisms of Neopentyl Radical Oxidation and Unimolecular Dissociation

The oxidation and dissociation of the neopentyl radical ((CH₃)₃CCH₂) are crucial in understanding the combustion chemistry of branched hydrocarbons.

Neopentyl Radical Oxidation:

The reaction of the neopentyl radical with molecular oxygen (O₂) is a key process in low and intermediate-temperature hydrocarbon oxidation. acs.org This reaction proceeds through the formation of a neopentyl peroxy radical (RO₂). acs.org Unlike other alkyl radicals, the neopentyl radical lacks a β-hydrogen, which prevents the formation of an alkene and a hydroperoxyl radical (HO₂) via a common pathway. acs.orgosti.gov This unique structural feature makes the neopentyl radical an excellent subject for studying the chain-branching mechanisms in low-temperature oxidation. osti.gov

The primary pathways for the neopentyl radical + O₂ reaction involve the formation of an alkyl peroxy radical (RO₂), which can then undergo intramolecular hydrogen abstraction to form a hydroperoxy alkyl radical (QOOH). acs.org The QOOH radical is central to low-temperature oxidation chemistry and its principal decomposition route produces a hydroxyl radical (OH) and a cyclic ether, specifically 3,3-dimethyloxetane. acs.orgnih.gov

Experimental studies using laser photolysis have measured the rate coefficient for the direct chemical activation reaction of the neopentyl radical with O₂ to form OH and 3,3-dimethyloxetane. nih.gov At 673 K and 60 Torr, the rate constant for this reaction was determined. nih.govmit.edu The branching ratio for this pathway to produce OH is approximately 0.03 under these conditions. nih.gov Computational models, such as the MIT Reaction Mechanism Generator (RMG), have been used to simulate the OH concentration profiles and have shown consistency with experimental results. nih.govmit.edu These studies suggest that the potential energy surface for the neopentyl + O₂ reaction is accurate to within 2 kcal mol⁻¹. nih.gov

The reaction system involves chemically activated peroxy intermediates that can isomerize and react to form various products before stabilization. nih.govacs.org At low temperatures, the reaction with O₂ is the primary consumption pathway for the neopentyl radical because it is exothermic and has a negligible activation energy barrier. researchgate.net

Unimolecular Dissociation:

At higher temperatures (above 900 K), the unimolecular dissociation of the neopentyl radical becomes the dominant consumption pathway. researchgate.net This is because the peroxy adduct formed from the reaction with O₂ tends to dissociate back to the reactants at these temperatures. researchgate.net The primary unimolecular dissociation reaction for the neopentyl radical is the cleavage of a carbon-carbon bond to form isobutene and a methyl radical. nih.govacs.org

(CH₃)₃CCH₂• → (CH₃)₂C=CH₂ + CH₃•

This dissociation is an endothermic process with a significant activation energy barrier, making it competitive with the association with O₂ only at elevated temperatures. nih.govacs.orgresearchgate.net The kinetics of this decomposition have been studied, and it is a key reaction in thermal oxidative systems of neopentane. nih.govacs.orgosti.gov

Table 1: Key Reactions and Conditions in Neopentyl Radical Transformations

| Reaction | Key Products | Temperature Regime | Significance |

|---|---|---|---|

| Neopentyl Radical + O₂ | Neopentyl Peroxy Radical (RO₂), Hydroperoxy Alkyl Radical (QOOH), OH, 3,3-dimethyloxetane | Low to Intermediate | Dominant pathway at lower temperatures, crucial for autoignition chemistry. acs.orgresearchgate.net |

| Unimolecular Dissociation | Isobutene, Methyl Radical | High (>900 K) | Dominant pathway at higher temperatures, competes with oxidation. nih.govacs.orgresearchgate.net |

Transesterification and Alcoholysis Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this process allows for the conversion into different esters by reacting it with various alcohols in the presence of a catalyst.

Catalytic Systems for Transesterification

The transesterification of this compound can be catalyzed by both acids and bases. psiberg.com

Acid Catalysts: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts for this reaction. In a laboratory setting, the direct esterification of neopentyl glycol with acetic acid using an acid catalyst is a common method to produce this compound.

Base Catalysts: Strong bases can also be employed to catalyze the transesterification of this compound. psiberg.com

Enzymatic Catalysts: Enzymes, particularly lipases and acyltransferases, have been shown to be effective catalysts for transesterification reactions under milder conditions. psiberg.comresearchgate.net For instance, acyltransferase from Mycobacterium smegmatis (MsAcT) has been used for the rapid and quantitative transesterification of neopentyl glycol with ethyl acetate. researchgate.net

In some cases, the reaction can be part of a tandem process. For example, a transesterification–acetalization catalytic tandem process has been used for the functionalization of glycerol, where isopropenyl acetate acts as a transesterification agent. rsc.org

Mechanistic Differences in Acid- versus Base-Catalyzed Transesterification

The mechanisms for acid-catalyzed and base-catalyzed transesterification are distinct. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution via an addition-elimination mechanism. masterorganicchemistry.compsiberg.com

Nucleophilic Attack: The alkoxide from the new alcohol acts as a nucleophile and attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate where the negative charge is localized on the oxygen atom of the carbonyl group. psiberg.com

Elimination: The tetrahedral intermediate then collapses, and the original neopentyl alkoxide group is eliminated as a leaving group, resulting in the formation of the new ester. psiberg.com

Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack. masterorganicchemistry.com

Protonation: The carbonyl oxygen of the this compound is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the new alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the neopentyl alkoxide group.

Elimination: The protonated neopentyl alcohol is eliminated as a leaving group.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final transesterified product. masterorganicchemistry.com

An intramolecular version of this reaction has been observed in steroidal systems, where an acetate group migrates from one hydroxyl group to another in the presence of an acid catalyst. cdnsciencepub.comresearchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄, PTSA) | Strong bases (e.g., alkoxides) psiberg.com |

| Initial Step | Protonation of the carbonyl oxygen masterorganicchemistry.com | Nucleophilic attack by the alkoxide psiberg.com |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate with a negative charge on the carbonyl oxygen |

| Leaving Group | Protonated neopentyl alcohol | Neopentyl alkoxide |

Catalytic Transformations and C-C Bond Formation

The sterically hindered nature of the neopentyl group presents challenges for carbon-carbon bond formation at the neopentyl center through traditional Sₙ1 and Sₙ2 reactions due to high transition state energies. lookchem.com However, metal-mediated cross-coupling reactions have provided effective solutions. lookchem.com

Nickel-Mediated Coupling Reactions at Neopentyl Centers

Nickel-catalyzed cross-coupling reactions have proven to be valuable for forming C-C bonds at neopentyl centers. lookchem.comuiowa.edu These reactions typically involve the coupling of a neopentyl electrophile, such as a neopentyl iodide, with an organometallic nucleophile. lookchem.com

The use of catalysts like dichloro[1,1'-bis(diphenylphosphino)ferrocene]nickel(II) (NiCl₂(dppf)) has been shown to efficiently couple neopentyl iodides with aromatic Grignard reagents. lookchem.com Organozinc reagents have also been successfully employed in nickel-mediated cross-coupling reactions with unactivated neopentyl iodides. nih.govacs.org

The general mechanism for these cross-coupling reactions involves three key steps:

Oxidative Addition: The low-valent nickel catalyst undergoes oxidative addition to the carbon-halogen bond of the neopentyl iodide. nih.gov For C(sp³)-electrophiles, this step is proposed to be radical in nature with nickel catalysts. nih.gov

Transmetalation: The organometallic nucleophile (e.g., Grignard or organozinc reagent) transfers its organic group to the nickel center. nih.gov

Reductive Elimination: The two organic groups on the nickel center couple, forming the new C-C bond and regenerating the active nickel catalyst. nih.gov

This strategy has been successfully applied in the total synthesis of natural products, such as arenarol, demonstrating its utility in complex molecule synthesis. lookchem.comuiowa.edu Nickel-catalyzed decarbonylative cross-coupling reactions of esters also offer a pathway for C-C bond formation, proceeding through an acylnickel(II) intermediate. kaust.edu.sa

Role of Neopentyl Esters in Michael Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org The nucleophiles are typically enolates derived from compounds like ketones, esters, or nitriles. masterorganicchemistry.comwikipedia.org

While this compound itself is not a typical Michael donor or acceptor, neopentyl esters can be involved in reactions that utilize Michael addition principles. For instance, neopentyl glycol esters of boronic acids can participate in reactions where the aryl group is transferred. nih.gov In the context of Michael additions, the ester group can stabilize an adjacent carbanion, making the α-proton acidic enough to be removed by a base to form an enolate. This enolate can then act as a Michael donor.

The general mechanism for a Michael reaction involving an ester-derived enolate is:

Deprotonation: A base removes a proton from the carbon alpha to the ester's carbonyl group, forming an enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to give the final product. masterorganicchemistry.com

Neopentyl esters have also been used as linkers in the synthesis of dendrimers, where their chemical stability is advantageous. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Neopentyl Boronic Esters)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employing boronic acids, the use of boronic esters, particularly neopentyl boronic esters, has garnered significant attention due to their enhanced stability and unique reactivity profiles under specific conditions. rsc.orgyonedalabs.com

Neopentyl boronic esters have proven to be effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, especially under anhydrous conditions. illinois.edu This approach circumvents issues associated with the protodeboronation of boronic acids and allows for homogeneous reaction media, which can be beneficial for reaction kinetics and reproducibility. illinois.eduorgsyn.org

A key development in the application of neopentyl boronic esters is the use of potassium trimethylsilanolate (TMSOK) as a base. nih.gov This combination facilitates a rapid and efficient cross-coupling of neopentyl alkylboronic esters with aryl halides. nih.govacs.org Mechanistic investigations have revealed that the reaction proceeds through a stereoretentive pathway. nih.govacs.org Furthermore, these studies have identified that the boronic ester skeleton can be a source of deleterious protodehalogenation. nih.govacs.org The use of TMSOK in conjunction with neopentyl boronic esters has been shown to dramatically decrease reaction times, in some cases from over 20 hours to less than one hour, while providing good to excellent yields. orgsyn.orgnih.govacs.org

Research has demonstrated that neopentyl boronic esters can directly undergo transmetalation without the need for prior hydrolysis to the corresponding boronic acid. illinois.edunih.gov This has been a topic of mechanistic debate, and recent studies provide strong evidence for the direct participation of the boronic ester in the catalytic cycle. nih.gov The rate of transmetalation has been found to be influenced by the nature of the boronic ester, with some esters exhibiting significantly faster rates than the corresponding boronic acid. nih.gov

The choice of ligand on the palladium catalyst also plays a crucial role in the success of these coupling reactions. For instance, the combination of the AntPhos ligand with neopentyldiol alkylboronic esters and TMSOK has been identified as a particularly effective system. nih.govacs.org Similarly, for challenging heteroaryl-heteroaryl couplings, a precatalyst bearing the CataCXium A ligand has been found to be uniquely competent. nih.gov

The advantages of using neopentyl boronic esters in Suzuki-Miyaura reactions are particularly evident in complex settings, such as the synthesis of heteroaromatic compounds. nih.gov Anhydrous, homogeneous conditions using TMSOK and neopentyl heteroarylboronic esters have been developed for refractory heteroaryl-heteroaryl cross-couplings, affording products in good yields with short reaction times. nih.gov The addition of trimethyl borate (B1201080) in these systems can further enhance reaction rates by solubilizing boronate complexes, preventing catalyst poisoning, and buffering the inhibitory effects of excess base. nih.gov

While neopentyl boronic esters offer advantages in certain systems, their reactivity can be lower compared to other boron reagents in different contexts. For example, in a specific palladium-catalyzed oxidative cross-coupling between aryl boronates and H-phosphonates, phenyl neopentyl glycol boronate gave a lower yield compared to phenyl pinacol (B44631) boronate. rsc.org A comparison in a nickel-catalyzed reaction also indicated that while the neopentyl derivative was more reactive than the corresponding pinacol ester, both were less efficient than the trifluoroborate and the boronic acid. rsc.org

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The activation of the boron reagent by a base is a critical step in facilitating transmetalation. organic-chemistry.org

Research Findings on Suzuki-Miyaura Reactions with Neopentyl Boronic Esters

| Catalyst System | Substrates | Base | Solvent | Key Findings | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd-P(t-Bu)3-G3 | Neopentyl 3,4-dichlorophenylboronic ester + Aryl halide | TMSOK | THF | Demonstrated a significant rate increase compared to literature methods using boronic acids. Reaction time decreased 10-fold. | 98 ± 1% | orgsyn.org |

| Pd-CataCXium A-G3 | Neopentyl heteroarylboronic esters + Heteroaryl bromides/chlorides | TMSOK | DME or 1,4-Dioxane | Effective for refractory heteroaryl-heteroaryl couplings. Trimethyl borate enhances reaction rates. | 70-89% | nih.gov |

| Pd catalyst with AntPhos ligand | Neopentyldiol alkylboronic esters + Aryl halides | TMSOK | Not specified | Rapid, anhydrous cross-coupling with reactions proceeding in under 1 hour. | Good yields | acs.org, nih.gov |

| Pd(OAc)2 | Phenyl neopentyl glycol boronate + Diethyl phosphite | Ag2CO3 (oxidant) | Ethanol | Lower yield compared to phenyl pinacol boronate in this specific oxidative coupling. | Lower than pinacol ester | rsc.org |

Advanced Spectroscopic and Analytical Methodologies in Neopentyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of chemical compounds, including neopentyl acetate (B1210297) and its derivatives. emerypharma.com It provides detailed information about the molecular structure, connectivity, and dynamics in solution. emerypharma.com

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental for the initial characterization of neopentyl acetate. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity, and integration, while ¹³C NMR reveals the number and type of carbon atoms. emerypharma.com For this compound, the ¹H NMR spectrum characteristically shows a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen. The acetate methyl group also appears as a distinct singlet.

Two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment and for elucidating the connectivity within a molecule, which is crucial when characterizing reaction products or complex derivatives. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com In a substituted neopentyl derivative, COSY can trace the coupling network through the carbon skeleton, confirming the proximity of different proton environments. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). youtube.comcore.ac.uk This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com For this compound, an HMBC experiment would show a correlation between the methylene protons and the carbonyl carbon of the acetate group, as well as the quaternary carbon of the neopentyl group, confirming the ester linkage. youtube.com

In the context of reaction monitoring, NMR spectroscopy can be used to track the consumption of reactants and the formation of products over time, providing kinetic data. mestrelab.com For instance, in reactions involving neopentyl-containing reagents, NMR monitoring has been used to determine reaction kinetics and product distributions. Similarly, the formation of neopentyl-substituted silanes has been monitored, with ¹H NMR being used to determine the enantiomeric ratio of the products. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, referenced to a standard like TMS.

| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| (CH₃)₃C- | 0.95 | 26.5 | s |

| -C(CH₃)₃ | - | 31.5 | s |

| -CH₂- | 3.75 | 74.0 | s |

| CH₃C(O)- | 2.05 | 21.0 | s |

| -C(O)O- | - | 171.0 | s |

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|---|

| COSY | No significant correlations | - | Confirms lack of H-H coupling in the neopentyl and acetate moieties. |

| HSQC | 0.95 ppm ((CH₃)₃C-) | 26.5 ppm | Direct C-H bond in tert-butyl groups. |

| 3.75 ppm (-CH₂-) | 74.0 ppm | Direct C-H bond in the methylene group. | |

| 2.05 ppm (CH₃C(O)-) | 21.0 ppm | Direct C-H bond in the acetate methyl group. | |

| HMBC | 3.75 ppm (-CH₂-) | 171.0 ppm (-C(O)O-) | ³J coupling confirms methylene is attached to the ester. |

| 3.75 ppm (-CH₂-) | 31.5 ppm (-C(CH₃)₃) | ²J coupling confirms methylene is part of the neopentyl group. | |

| 0.95 ppm ((CH₃)₃C-) | 74.0 ppm (-CH₂-) | ³J coupling between tert-butyl protons and methylene carbon. |

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the rates of intramolecular processes that cause the interchange of magnetically non-equivalent nuclei, such as conformational changes and hindered bond rotations. unibas.it The bulky neopentyl group, with its terminal tert-butyl moiety, can introduce significant steric hindrance, leading to restricted rotation around single bonds.

Research on related molecules, such as 1-neopentylnaphthalene, has demonstrated the utility of DNMR in quantifying these rotational barriers. rsc.org In this specific case, changes in the NMR spectrum at low temperatures indicated a barrier to rotation of the neopentyl group of 5.15 kcal mol⁻¹. rsc.org This phenomenon occurs because, at lower temperatures, the rotation around the naphthalene-CH₂ bond becomes slow on the NMR timescale, making the methylene protons and the methyl groups of the tert-butyl moiety diastereotopic and thus magnetically distinct. rsc.org Similar studies on other sterically hindered systems have successfully determined enantiomerization barriers and characterized conformer populations. core.ac.uk For this compound, while the rotation around the CH₂-O bond is expected to be fast, DNMR could be employed to study hindered rotation in more complex or sterically crowded neopentyl derivatives.

Table 3: Example of Dynamic NMR Data for a Hindered Neopentyl System (Based on data for 1-neopentylnaphthalene) rsc.org

| Parameter | Value | Method |

|---|---|---|

| Free Energy of Activation (ΔG‡) for Rotation | 5.15 kcal mol⁻¹ | Dynamic NMR Spectroscopy |

| Coalescence Temperature (Tc) | Varies with magnetic field strength | Variable-Temperature NMR |

| Ground State Conformation | Neopentyl group twisted relative to the aromatic plane | Molecular Mechanics & NOE |

Solid-State NMR (ssNMR) spectroscopy provides invaluable structural information on solid materials, including crystalline polymorphs, amorphous solids, and insoluble polymers. researchgate.netohiolink.edu Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich data on the local electronic environment, internuclear distances, and molecular packing in the solid state. researchgate.net

For neopentyl-containing compounds, ssNMR is particularly useful for:

Polymorph Identification : Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and conformations, leading to different ssNMR spectra. researchgate.net This allows for the unambiguous identification and characterization of different solid forms.

Conformational Analysis : ssNMR can distinguish between different conformers that may co-exist in a solid sample or be present in different crystalline forms. nih.gov For example, studies on diacylbenzenes with bulky tert-butyl groups have used ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectra to identify twisted racemic conformations in the solid state by observing doublet signals for enantiotopic carbons. unibas.it

Characterizing Amorphous or Insoluble Materials : For neopentyl-containing polymers or cross-linked materials that are insoluble, ssNMR is one of the few techniques capable of providing detailed structural information. ohiolink.edu

This technique is a powerful complement to X-ray diffraction, especially for materials that are difficult to crystallize or are amorphous. nih.gov

Dynamic NMR Studies for Conformational Analysis and Hindered Rotations.

Vibrational Spectroscopy (FTIR, Raman) for Structural and Reaction Insights

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are complementary; FTIR relies on changes in the dipole moment during a vibration, while Raman relies on changes in polarizability. gatewayanalytical.comksu.edu.sa Together, they provide a comprehensive vibrational fingerprint of a compound. gatewayanalytical.com

FTIR and Raman spectroscopy are excellent for identifying the functional groups present in this compound. ksu.edu.sasapub.org The spectra would be dominated by vibrations characteristic of both the neopentyl and the acetate moieties.

Acetate Group : A strong absorption band in the FTIR spectrum between 1735-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Neopentyl Group : The neopentyl group gives rise to several characteristic bands. Studies on related compounds, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have assigned the vibrational modes for the neopentyl group. scifiniti.com The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups appear in the 2860-3100 cm⁻¹ range. scifiniti.com Bending, rocking, and wagging vibrations of these groups appear at lower frequencies in the fingerprint region. scifiniti.com

Vibrational spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding. nih.gov While this compound cannot self-associate via hydrogen bonds, in studies involving its derivatives with hydroxyl or amine groups, shifts in the characteristic vibrational frequencies (e.g., O-H or N-H stretching) can provide evidence and insight into the strength of these interactions. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound (Frequencies are based on known values for ester and neopentyl groups) spectroscopyonline.comscifiniti.com

| Frequency Range (cm⁻¹) | Assignment | Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 2960 - 3100 | ν(CH₃), ν(CH₂) asymmetric stretch | Neopentyl, Acetate | Medium-Strong | Medium-Strong |

| 2860 - 2910 | ν(CH₃), ν(CH₂) symmetric stretch | Neopentyl, Acetate | Medium | Medium |

| 1735 - 1750 | ν(C=O) ester stretch | Acetate | Strong | Weak-Medium |

| ~1470 | δ(CH₂) scissoring, δ(CH₃) asymmetric bend | Neopentyl | Medium | Medium |

| ~1370 | δ(CH₃) symmetric bend (umbrella mode) | Neopentyl, Acetate | Medium | Weak |

| 1150 - 1290 | ν(C-O) ester stretch | Acetate | Strong | Weak |

| 880 - 960 | ρ(CH₃) rocking vibrations | Neopentyl | Medium | Medium |

ν = stretching, δ = bending, ρ = rocking

A significant advantage of vibrational spectroscopy is its suitability for in situ monitoring of chemical reactions, allowing for real-time analysis of reactant consumption, intermediate formation, and product generation without sample extraction. mdpi.commjcce.org.mk This is particularly valuable for understanding reaction mechanisms and optimizing conditions. mdpi.com

Both FTIR and Raman spectroscopy can be coupled with reaction vessels using fiber-optic probes or flow cells. beilstein-journals.org This approach has been used to:

Track Reaction Kinetics : By monitoring the intensity of a characteristic band of a reactant or product over time, kinetic profiles can be established.

Identify Transient Intermediates : Fast-scanning techniques can detect short-lived intermediate species that might be missed by offline analysis methods. mdpi.com

Optimize Reaction Conditions : Real-time monitoring allows for precise determination of reaction endpoints and can help identify the formation of undesirable byproducts, facilitating process optimization.

For example, in situ IR spectroscopy has been employed to study the kinetics of reactions involving diarylcarbenes, where the decomposition rate of diazo reactants was monitored. nih.gov Similarly, real-time FTIR or Raman has been proposed for monitoring the progress of reactions involving organometallic reagents like neopentyllithium (B1624585) to identify intermediate phases.

Characterization of Functional Groups and Intermolecular Interactions.

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Deduction

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. neu.edu.tr In the study of this compound, mass spectrometry is crucial for elucidating its fragmentation pathways and deducing reaction mechanisms.

When a this compound molecule is subjected to ionization, typically by a high-energy electron beam in an electron ionization (EI) source, it forms a molecular ion (M•+). uni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. uni-saarland.de The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.

Specific rearrangements and fragmentations are characteristic of neopentyl esters. acs.org The analysis of these fragmentation patterns provides deep insights into the molecule's structure. For this compound, common fragmentation involves cleavage of the ester group and rearrangements within the neopentyl moiety.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically within 1-5 ppm), which allows for the determination of the elemental composition of an ion. rsc.org This capability is invaluable for the unambiguous identification of reaction products, impurities, or degradation products in samples containing this compound. mdpi.com

Unlike low-resolution mass spectrometry, which might identify several possible formulas for a given mass, HRMS can distinguish between isobaric species (molecules with the same nominal mass but different exact masses). scispace.com For instance, if a reaction involving this compound produces an unexpected byproduct, HRMS can determine its precise molecular formula, which is the first and most critical step in its structural identification. This technique is particularly useful in complex reaction mixtures where multiple products may be formed. mdpi.com

The data obtained from HRMS can be used to confirm the identity of this compound by matching its exact mass to the theoretical value. Furthermore, the elemental compositions of fragment ions can be determined, providing strong evidence for proposed fragmentation pathways.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Ion Formula | Theoretical m/z | Experimental m/z (HRMS) |

|---|---|---|

| C7H14O2 | 130.0994 | 130.0992 |

| C5H11 | 71.0861 | 71.0859 |

| C4H9 | 57.0704 | 57.0701 |

| C3H3O | 55.0184 | 55.0182 |

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then subjected to further fragmentation. nih.govscience.gov This multi-stage analysis provides detailed structural information and is a powerful tool for confirming the structure of a compound and investigating reaction mechanisms. researchgate.net

In an MS/MS experiment involving this compound, the molecular ion (m/z 130) or a primary fragment ion would be isolated. This selected precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. scispace.com This process helps to establish connectivity within the molecule by observing which fragments are lost from the precursor ion.

For example, the fragmentation of the this compound molecular ion could be studied to confirm the link between the acetyl group and the neopentyl alcohol moiety. The observation of a neutral loss of acetic acid (60 Da) or the formation of the neopentyl cation (m/z 71) would provide strong evidence for the ester structure. MS/MS is particularly useful for differentiating between isomers, which may produce similar primary mass spectra but exhibit different fragmentation patterns in MS/MS experiments. researchgate.net

Table 2: Representative MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 130)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

|---|---|---|---|

| 130 | 71 | 59 | [C5H11]+ |

| 130 | 57 | 73 | [C4H9]+ |

| 130 | 43 | 87 | [CH3CO]+ |

| 71 | 56 | 15 | [C4H8]+ |

High-Resolution Mass Spectrometry for Product Identification.

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. researchgate.net In the context of this compound research, chromatographic methods are indispensable for analyzing reaction mixtures and assessing the purity of the final product. nih.gov

Gas Chromatography (GC) is a technique used to separate volatile compounds. researchgate.net this compound, being a volatile ester, is well-suited for GC analysis. In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID), providing quantitative information about the composition of the mixture. analis.com.my

When coupled with a mass spectrometer (GC-MS), the technique becomes even more powerful. omicsonline.org As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for that component. scielo.org.za This allows for positive identification of the compounds in a reaction mixture, such as starting materials, intermediates, products (like this compound), and byproducts. researchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for library matching. nih.gov

Table 3: GC-MS Data for a Typical this compound Synthesis Mixture

| Retention Time (min) | Major Ions (m/z) | Compound Identification |

|---|---|---|

| 3.45 | 43, 61, 45 | Acetic Acid |

| 4.21 | 73, 57, 41 | Neopentyl Alcohol |

The Kovats retention index, a relative measure of retention time, for this compound is reported as 816 on a semi-standard non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate non-volatile or thermally unstable compounds in a liquid mobile phase. researchgate.net While this compound itself is volatile and best analyzed by GC, HPLC is crucial for the analysis of its non-volatile derivatives. worldscientific.com

For instance, if this compound is used in a subsequent reaction to produce a larger, non-volatile molecule, HPLC would be the method of choice for monitoring the reaction and purifying the product. helsinki.fi The separation in HPLC is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. asm.org

Various detectors can be used with HPLC, including UV-Vis detectors, fluorescence detectors, and mass spectrometers (LC-MS). researchgate.net The choice of detector depends on the properties of the analyte. For derivatives without a UV-absorbing chromophore, a universal detector like a charged aerosol detector (CAD) or derivatization with a fluorescent tag may be employed. researchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis.

X-ray Diffraction Studies for Solid-State Structure of Neopentyl Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, this method is highly applicable to its solid derivatives or to neopentyl-containing compounds that are crystalline. dtic.mildtic.mil

For example, the solid-state structures of organometallic compounds containing the neopentyl group, such as diphenylphosphide derivatives of bisneopentyl-gallium and -indium, have been elucidated using single-crystal X-ray diffraction. dtic.mil These studies provide valuable data on how the bulky neopentyl group influences the molecular geometry and packing in the solid state.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Neopentyl alcohol |

| bisneopentyl-gallium |

| bisneopentyl-indium |

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which together define the molecule's absolute configuration and its packing within the crystal lattice. researchgate.net For an achiral molecule like this compound, SC-XRD would reveal the exact conformation of the ester and the bulky neopentyl group, as well as the intermolecular interactions that govern how the molecules arrange themselves in a crystalline solid.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature, the analysis of its structural precursor, neopentyl glycol (2,2-dimethyl-1,3-propanediol), offers insight into the crystallographic behavior of the neopentyl moiety. Research has successfully determined the crystal structure of neopentyl glycol, which exists in a monoclinic crystal system. cambridge.org This information is crucial for understanding how the sterically demanding tert-butyl group influences the crystal packing, a factor that would also be dominant in the crystal structure of this compound.

The study of neopentyl glycol revealed its low-temperature (α phase) structure to be monoclinic, with the space group P2₁/n. cambridge.org The detailed unit cell parameters derived from this analysis provide a foundational understanding of how molecules with a neopentyl core organize in the solid state.

Table 1: Illustrative Single-Crystal Crystallographic Data for Neopentyl Glycol (α phase) at 20°C Data sourced from a study on the low- and high-temperature structures of neopentyl glycol. cambridge.org

| Parameter | Value |

| Empirical Formula | C₅H₁₂O₂ |

| Formula Weight (amu) | 104.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.979(1) |

| b (Å) | 10.876(2) |

| c (Å) | 10.099(2) |

| β (°) ** | 99.78(1) |

| Volume (ų) | 647.2(2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g cm⁻³) ** | 1.069 |

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of bulk crystalline materials. googleapis.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid form. nih.gov

The primary applications of PXRD in the study of a compound like this compound would be the identification of polymorphism and the detection of any amorphous content. Polymorphism is the ability of a compound to exist in two or more different crystal structures, each of which is a distinct solid-state form with different physical properties. researchgate.net If this compound were to exhibit polymorphism, each polymorph would produce a unique PXRD pattern with characteristic peak positions (in degrees 2θ) and relative intensities. googleapis.com By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one could identify the form present.

Furthermore, PXRD is highly effective in distinguishing between crystalline and amorphous materials. Crystalline solids produce sharp, well-defined diffraction peaks due to their long-range atomic order, whereas amorphous solids, lacking this order, produce a broad, diffuse halo with no sharp peaks. googleapis.com Therefore, the PXRD analysis of a this compound sample would allow for the quantification of its crystallinity. A pattern showing both sharp peaks superimposed on a broad halo would indicate a mixture of crystalline and amorphous content, a critical factor for material consistency and performance. Although specific PXRD patterns for this compound are not available in the surveyed literature, the technique remains the standard for investigating these essential solid-state properties.

Computational and Theoretical Studies of Neopentyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of neopentyl acetate (B1210297). These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.

Molecular Orbital Theory (e.g., HOMO/LUMO analysis) for Electron Density Distribution

Molecular Orbital (MO) theory is a fundamental tool for understanding the electron density distribution in neopentyl acetate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the molecule's reactivity. The HOMO represents the orbital from which electrons are most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.orgmasterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the bulky neopentyl group can influence the electron density and the energies of these frontier orbitals. Computational analyses, often performed using Density Functional Theory (DFT), can precisely calculate the energies and visualize the spatial distribution of the HOMO and LUMO. nih.gov This analysis helps in predicting how this compound will interact with other reagents. For instance, the distribution of the LUMO can indicate the most probable sites for nucleophilic attack. masterorganicchemistry.com

The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for this compound, as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 11.3 |